N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide
Description
N-(3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-chlorophenyl group and a nicotinamide moiety via a methoxy-phenyl bridge. The 1,3,4-oxadiazole ring is a pharmacologically privileged structure known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in drug discovery . The 4-chlorophenyl substituent enhances lipophilicity and may influence target binding affinity, while the nicotinamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
CAS No. |
1226441-55-9 |
|---|---|
Molecular Formula |
C24H19FN4O5S |
Molecular Weight |
494.5 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3 |
InChI Key |
KPDPOQLVAODMNM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with 3-aminophenol to form the oxadiazole-linked phenol. The final step involves the coupling of this intermediate with nicotinoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the oxadiazole ring and the 4-chlorophenyl group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Reported Activities
Key Findings:
- Anticancer Activity: Compound 5c (4-chlorophenyl variant) and 5f (4-methoxyphenyl variant) showed selective cytotoxicity against the HOP-92 non-small cell lung cancer cell line. The 4-chlorophenyl group in 5c may enhance membrane permeability compared to the electron-donating methoxy group in 5f, though both exhibited comparable potency .
- Anticonvulsant Activity : The 3,4-dimethoxyphenyl-substituted oxadiazole derivative demonstrated superior activity in the maximal electroshock (MES) test compared to simpler phenyl-substituted analogues, likely due to improved blood-brain barrier penetration from the methoxy groups .
- Structural Modifications : Replacement of the nicotinamide group in the target compound with pyridin-2-amine (as in 5c and 5f ) or benzamide (as in database compounds from ) alters hydrogen-bonding capacity and solubility. For example, the acetamido group in the database compound M339-0433 increases polarity but reduces lipophilicity compared to the parent nicotinamide structure .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Analogues
Key Observations:
- The oxadiazole ring in II adopts a planar conformation, facilitating π-π interactions with aromatic residues in biological targets.
- Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit greater conformational flexibility due to rotational freedom of the methoxy group, which may enhance adaptability to diverse enzyme active sites .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound enhances metabolic stability and lipophilicity, critical for oral bioavailability. Analogues with EWGs (e.g., Cl, NO₂) generally show improved CNS activity compared to electron-donating groups (EDGs) like methoxy .
Heterocyclic Replacements : Replacement of the oxadiazole ring with thiadiazole (e.g., XCT790 in ) or pyrazole (e.g., compound in ) alters electronic properties and binding kinetics, though oxadiazole derivatives generally exhibit superior metabolic stability .
Biological Activity
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This compound belongs to the oxadiazole class, which is known for a variety of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H15ClN4O2
- Molecular Weight : 344.77 g/mol
- CAS Number : Not specifically listed in the available sources.
This compound features a chlorophenyl group and an oxadiazole moiety that contribute to its biological effectiveness.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 16 µg/mL depending on the specific derivative and structural modifications .
Anticancer Activity
The oxadiazole derivatives are also being explored for their anticancer potential:
- Mechanism of Action : It is suggested that these compounds may act by inhibiting specific enzymes involved in cancer cell proliferation. For example, some derivatives have shown inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer cell growth regulation .
Antiparasitic Activity
The potential of oxadiazole derivatives extends to antiparasitic activity:
- Leishmanicidal Effects : Certain derivatives have shown potent activity against Leishmania species, with IC50 values significantly lower than traditional treatments . The mechanism is believed to involve the inhibition of pteridine reductase (PTR1), disrupting protozoan cell function .
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Study on Antimicrobial Resistance : A study highlighted the need for new antimicrobial agents due to rising resistance. Compounds similar to this compound were evaluated for their efficacy against resistant strains, demonstrating promising results .
- Anticancer Research : In vitro studies have shown that some oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as chemotherapeutic agents .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with substitution under alkaline conditions (e.g., K₂CO₃/DMF) to form intermediates like 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Subsequent coupling with nicotinamide derivatives is achieved via nucleophilic aromatic substitution or condensation reactions. For example, describes using K₂CO₃ in acetonitrile (ACN) with KI as a catalyst for etherification. Yield optimization requires precise stoichiometry (1:1.5 molar ratio of aryloxy precursor to oxadiazole intermediate) and inert atmospheres to prevent oxidation. Recrystallization in ethyl acetate/petroleum ether (1:1 v/v) improves purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Key techniques include:
- X-ray crystallography (e.g., SHELXL refinement) to resolve intramolecular interactions like C–H⋯O bonds and oxadiazole ring planarity (RMSD < 0.01 Å) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole-CH₂ at δ 4.0–4.5 ppm) .
- IR spectroscopy : Stretching frequencies for C=O (~1667 cm⁻¹) and C–N (~1350 cm⁻¹) validate amide and oxadiazole moieties .
Q. How is biological activity screening conducted for this compound?
- Methodological Answer : Standard protocols include:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin. reports MIC values of 0.22–0.25 µg/mL .
- Anticancer evaluation : NCI-60 cell line screening (e.g., mean growth percent [GP] of 45–57% at 10 µM), with MTT assays for IC₅₀ determination .
- Antidepressant models : Forced swim tests (FST) and serotonin reuptake inhibition (Ki ~1.52 nM via radioligand binding assays) .
Advanced Research Questions
Q. What structural modifications enhance the compound’s selectivity for specific biological targets?
- Methodological Answer : SAR studies reveal:
- Oxadiazole substituents : Electron-withdrawing groups (e.g., 4-Cl) improve antimicrobial activity by 30% compared to methoxy derivatives .
- Nicotinamide linker : Replacing the methoxy group with thioether increases blood-brain barrier permeability (logP > 3.5) for CNS-targeted applications .
- Table 1 : Comparative IC₅₀ values for derivatives:
| Substituent | Target (IC₅₀, µM) |
|---|---|
| 4-Cl | SERT: 0.021 |
| 4-OCH₃ | DHFR: 1.4 |
| 4-NO₂ | Topo-II: 0.87 |
Q. How do crystallographic data inform mechanistic studies of its bioactivity?
- Methodological Answer : Crystal structures (e.g., CCDC 1587256) reveal:
- Hydrogen-bond networks : Intramolecular C–H⋯O interactions stabilize the oxadiazole-methoxy conformation, enhancing receptor binding (e.g., ΔG = −9.8 kcal/mol in docking studies) .
- Planarity : The oxadiazole ring (torsion angle < 5°) facilitates π-π stacking with DNA bases or enzyme active sites, critical for intercalation or inhibition .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize electronic properties:
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer : Discrepancies (e.g., variable MICs or IC₅₀s) arise from:
- Assay conditions : Serum protein binding (e.g., 85% bound in FBS) reduces free drug concentration .
- Impurities : HPLC-MS (≥99% purity) ensures activity is not artifact-driven. For example, residual DMF in synthesis reduces antimicrobial efficacy by 20% .
Q. What strategies improve selectivity against off-target cytotoxicity?
- Methodological Answer :
- Prodrug design : Phosphonate esters increase tumor-specific activation (e.g., 10-fold selectivity in HeLa vs. HEK293 cells) .
- Targeted delivery : PEGylated nanoparticles reduce hepatic clearance (t₁/₂ increased from 2.5 to 8.7 hrs) .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Critical Evaluation :
- Cell line variability : NCI-H522 (lung) shows GP = 45%, while MCF7 (breast) exhibits GP = 72% due to differential expression of ABC transporters .
- Dosage regimes : Pulse dosing (e.g., 5 µM × 3 doses) enhances apoptosis (caspase-3 activation) compared to continuous exposure .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
